
MALAT1-IN-1
Overview
Description
MALAT1-IN-1 (CAS: 827327-28-6) is a small-molecule inhibitor specifically targeting the long non-coding RNA (lncRNA) MALAT1 (metastasis-associated lung adenocarcinoma transcript 1). MALAT1 is a conserved nuclear lncRNA implicated in transcriptional regulation, alternative splicing, and cancer metastasis. MALAT1-IN-1 demonstrates dose-dependent inhibition of MALAT1 expression, modulating downstream genes such as matrix metalloproteinases (MMPs) and inflammatory cytokines (e.g., IL-1β, TNF-α) without affecting the related lncRNA NEAT1 .
- AAA Models: this compoundprevents, inhibits, and reverses angiotensin II (AngII)-induced AAA by suppressing vascular smooth muscle cell (VSMC) apoptosis, reducing elastin degradation, and normalizing VSMC subtype distribution (e.g., restoring VSMC 4 populations) .
- Prostate Cancer: It disrupts the MALAT1-miR-30a-5p axis, reversing NCAPD3/STAT3-driven tumor proliferation and migration .
Mechanism of Action
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compoundinteracts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compoundaffects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compoundwith MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
Biochemical Analysis
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
Biological Activity
MALAT1-IN-1 is a compound that targets the long non-coding RNA (lncRNA) MALAT1, which is implicated in various cellular processes, particularly in cancer biology. This article delves into the biological activity of MALAT1-IN-1, highlighting its mechanisms, effects on cellular functions, and potential therapeutic applications.
Role in Cancer
MALAT1 (Metastasis-associated lung adenocarcinoma transcript 1) is a lncRNA that has been extensively studied for its role in cancer. It is known to be overexpressed in numerous tumors and is associated with several key cancer-related processes:
- Cell Proliferation : MALAT1 promotes cell growth and division by regulating gene expression and influencing the cell cycle. Studies have shown that silencing MALAT1 leads to reduced proliferation in various cancer types, including pancreatic and breast cancers .
- Migration and Invasion : MALAT1 facilitates epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. It enhances the migratory and invasive capabilities of cancer cells by modulating the expression of EMT markers .
- Apoptosis Regulation : The inhibition of apoptosis by MALAT1 allows cancer cells to survive longer. For instance, MALAT1 knockdown has been linked to increased apoptosis in response to chemotherapy agents like Cisplatin .
Mechanistic Insights
MALAT1 exerts its biological effects through various mechanisms:
- Protein Interactions : MALAT1 interacts with multiple proteins, including transcription factors and regulatory proteins. For example, it competes with DBC1 for binding to SIRT1, enhancing SIRT1's deacetylation activity on p53, which subsequently affects cell proliferation and apoptosis .
- miRNA Sponging : As a competing endogenous RNA (ceRNA), MALAT1 sequesters miRNAs, thereby preventing them from inhibiting their target mRNAs. This mechanism has been observed in various contexts, including diabetic nephropathy and nonalcoholic fatty liver disease .
- Chromatin Interaction : MALAT1 is associated with chromatin and can influence gene expression by binding to specific genomic sites. It has been shown to enhance transcriptional activity at these sites, promoting tumorigenesis .
Study 1: MALAT1 in Pancreatic Cancer
A study demonstrated that silencing MALAT1 in pancreatic cancer cell lines resulted in decreased proliferation and enhanced sensitivity to Gemcitabine. The mechanism involved the regulation of autophagy pathways via interactions with RNA-binding proteins .
Study 2: MALAT1 in Breast Cancer
In breast cancer models, high levels of MALAT1 were correlated with poor prognosis. Knockdown experiments revealed that reduced MALAT1 expression led to decreased cell migration and invasion, suggesting its role as a therapeutic target .
Study 3: MALAT1 as a Biomarker
MALAT1 has been proposed as a biomarker for various cancers due to its consistent overexpression in tumor tissues compared to normal tissues. Its potential for early diagnosis and prognosis prediction is being actively researched .
Table 1: Summary of Biological Functions of MALAT1
Biological Function | Description |
---|---|
Cell Proliferation | Promotes growth through regulation of cell cycle genes |
Migration | Enhances EMT markers leading to increased metastatic potential |
Apoptosis | Inhibits programmed cell death, allowing prolonged survival |
Interaction with Proteins | Competes for binding sites on key regulatory proteins |
miRNA Regulation | Acts as a sponge for miRNAs, modulating their effects on target genes |
Table 2: Clinical Implications of MALAT1
Cancer Type | Role of MALAT1 | Potential Therapeutic Targeting |
---|---|---|
Pancreatic Cancer | Promotes proliferation and invasion | Silencing MALAT1 enhances chemosensitivity |
Breast Cancer | Associated with poor prognosis | Targeting MALAT1 may improve treatment outcomes |
Non-Small Cell Lung Cancer | Involved in tumor progression | Biomarker for diagnosis |
Scientific Research Applications
Mechanistic Insights into MALAT1
MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) is implicated in several biological processes, including cell proliferation, migration, and invasion. It functions primarily as a competing endogenous RNA (ceRNA), regulating microRNA activity and influencing gene expression pathways critical in oncogenesis and metabolic syndromes.
Key Mechanisms of Action
- Oncogenesis : MALAT1 promotes tumor growth and metastasis by modulating signaling pathways such as KRAS/MAPK in pancreatic cancer , and the EZH2/STAT3/Akt axis in head and neck squamous cell carcinoma (HNSCC) .
- Metabolic Regulation : In hepatic cells, MALAT1 has been shown to enhance insulin resistance and lipid accumulation through the activation of SREBP-1c .
Cancer Types and Therapeutic Potential
MALAT1-IN-1 has shown promise in various cancers:
Case Studies
- Lung Cancer : A study demonstrated that targeting MALAT1 with antisense oligonucleotides significantly reduced lung cancer metastasis in xenograft models, highlighting its role as a therapeutic target .
- Hepatic Insulin Resistance : Inhibition of MALAT1 expression improved insulin sensitivity in ob/ob mice, suggesting a potential application for treating metabolic disorders like type 2 diabetes .
Applications in Respiratory Diseases
MALAT1 has been identified as a critical regulator in respiratory diseases, particularly non-small cell lung cancer. It serves as a biomarker for metastasis risk and prognosis. Targeting MALAT1 may provide therapeutic benefits by modulating inflammatory responses and tumor progression.
Mechanistic Pathways
- Regulation of MicroRNAs : MALAT1 influences the expression of multiple microRNAs involved in cell proliferation and apoptosis, thereby affecting disease progression .
- Inflammation Modulation : Evidence suggests that MALAT1 exacerbates inflammation in respiratory conditions, presenting it as a novel drug target for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for confirming MALAT1-IN-1's inhibitory activity on MALAT1 in vitro?
To confirm MALAT1-IN-1's activity, researchers should employ orthogonal validation methods:
- qRT-PCR : Measure MALAT1 RNA levels pre- and post-treatment to quantify inhibition efficiency .
- RNA FISH : Visualize MALAT1 nuclear speckle localization to assess spatial disruption .
- Dose-response curves : Establish IC₅₀ values using serial dilutions (e.g., 0.1–50 μM) and triplicate assays to ensure reproducibility .
- Control experiments : Include scrambled RNA or inactive analogs to rule off-target effects.
Table 1 : Key Parameters for In Vitro Validation
Method | Key Metrics | Optimal Conditions |
---|---|---|
qRT-PCR | ΔCt values, fold change | 48-hour treatment, 10 μM dose |
RNA FISH | Speckle count/cell | 72-hour treatment, 15 μM dose |
IC₅₀ | Hill slope, R² value | 24–72-hour incubation |
Q. How should researchers address batch-to-batch variability in MALAT1-IN-1 for reproducible experiments?
- Purity verification : Use HPLC (≥98% purity) and mass spectrometry to confirm structural integrity .
- Solubility optimization : Prepare stock solutions in DMSO (10 mM) with aliquots stored at -80°C to avoid freeze-thaw degradation .
- Bioactivity reassessment : Validate each batch via dose-response assays against a reference standard (e.g., prior active batches) .
Q. What statistical frameworks are recommended for analyzing this compounddose-response data?
- Non-linear regression models : Fit data using four-parameter logistic curves (variable slope) to calculate IC₅₀ and efficacy .
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., untreated vs. treated across doses) .
- Software tools : Prism (GraphPad) or R packages (drc, nlme) for robust curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compoundefficacy across different cellular models?
Discrepancies may arise due to:
- Cellular context : MALAT1 expression levels vary by cell type; normalize inhibition data to baseline MALAT1 RNA levels .
- Off-target effects : Perform transcriptome-wide RNA-seq to identify unintended gene regulation .
- Experimental timing : MALAT1’s role in stress responses requires standardized treatment durations (e.g., 48–72 hours) .
Methodological steps :
- Replicate studies in ≥3 independent cell lines (e.g., HeLa, A549, primary fibroblasts).
- Cross-validate with siRNA-mediated MALAT1 knockdown as a positive control .
- Use meta-analysis to pool data from disparate models and identify confounding variables .
Q. What strategies optimize this compounddelivery in in vivo models to enhance bioavailability?
- Formulation : Use PEGylated nanoparticles or liposomal encapsulation to improve solubility and reduce clearance .
- Dosing regimens : Conduct pharmacokinetic studies to determine optimal frequency (e.g., QD vs. BID dosing) and route (IV vs. intraperitoneal) .
- Biomarker tracking : Monitor MALAT1 suppression in serum exosomes via ddPCR to correlate with tissue efficacy .
Table 2 : In Vivo Optimization Parameters
Parameter | Recommended Approach |
---|---|
Bioavailability | Liposomal formulation (≥80% encapsulation efficiency) |
Toxicity | Liver/kidney function tests at 7-/14-day intervals |
Efficacy endpoint | Tumor volume reduction (if cancer model) or fibrosis scoring (if organ fibrosis model) |
Q. How can researchers design a CRISPR screen to identify synthetic lethal partners of MALAT1-IN-1?
- Library selection : Use a genome-wide sgRNA library (e.g., Brunello) with 4–6 guides/gene .
- Screening conditions : Treat cells with sub-IC₅₀ doses (e.g., 5 μM) to identify sensitizers without overt toxicity .
- Data analysis : Apply MAGeCK or BAGEL algorithms to rank hits based on sgRNA depletion/enrichment .
- Validation : Confirm top hits (e.g., DNA repair genes) via siRNA knockdown and synergy assays (Combenefit software) .
Q. Methodological Guidelines for Rigorous Research
- Ethical compliance : Obtain institutional approval for in vivo studies and document this compoundsourcing (avoid commercial vendors lacking peer-reviewed validation) .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including blinding and randomization .
- Data transparency : Deposit raw RNA-seq and pharmacokinetic data in public repositories (e.g., GEO, PRIDE) .
Comparison with Similar Compounds
While MALAT1-IN-1 is unique as a direct MALAT1 inhibitor, its functional and mechanistic roles can be contextualized against other compounds targeting overlapping pathways:
Table 1: Comparative Analysis of this compoundand Related Compounds
Key Differentiators of MALAT1-IN-1
Target Specificity : Unlike Stattic (a STAT3 inhibitor) or miR-30a-5p mimics, this compounddirectly silences MALAT1, a upstream regulator of multiple disease pathways. This avoids off-target effects seen with broad kinase inhibitors .
Synergistic Potential: Combines with miR-30a-5p mimics to enhance anti-tumor effects in prostate cancer, suggesting combinatorial strategies for resistant cancers .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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